(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol
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Overview
Description
(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol: is a heterocyclic organic compound It is characterized by the presence of an azidomethyl group and a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide.
Methoxylation: The methoxy group is introduced via methylation using a methylating agent like methyl iodide.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The azide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The methoxy group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,6R)-6-azido-3-{[(2S,4R,5S)-3-azido-6-(azidomethyl)-4,5-bis…
- (2R,3S,5S,6S)-1-(azidomethyl)cyclohexane-1,2,3,4,5,6-hexol
Uniqueness
(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its azidomethyl and methoxy groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C7H13N3O5 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3/t3?,4-,5?,6+,7?/m1/s1 |
InChI Key |
DITZTAYZVSZBCC-UMHUDQCASA-N |
Isomeric SMILES |
COC1[C@H](C([C@@H](C(O1)CN=[N+]=[N-])O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
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